molecular formula C12H15N B3045758 N-phenylcyclohexanimine CAS No. 1132-38-3

N-phenylcyclohexanimine

Cat. No. B3045758
M. Wt: 173.25 g/mol
InChI Key: RPFGCUFAJAQNLJ-UHFFFAOYSA-N
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Patent
US09162970B2

Procedure details

The dehydrated crude aniline via line 108 can be introduced to and reacted in the reactor 110 to produce a cyclohexanone-reduced product via line 112 that contains less cyclohexanone as compared to the dehydrated crude aniline in line 108. The reactor 110 can be a homogenous reactor where a portion of the cyclohexanone can react within the reactor 110 to produce an imine compound, e.g., cyclohexylidene aniline, as shown in Reaction 2. For example, the cyclohexanone can react with an amine, R—NH2 in the presence of a catalyst, e.g., sulfuric acid, to reduce the cyclohexanone concentration in the dehydrated crude aniline. For example, the concentration of the cyclohexanone in the dehydrated crude aniline can be reduced in an amount from a low of about 10%, and 20%, about 30%, or about 40% to a high of about 50%, about 60%, about 70%, about 80%, or about 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:1]1(=[N:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can react within the reactor 110

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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